molecular formula C12H13F3O5 B14713024 2,2,2-Trifluoroethyl 3,4,5-trimethoxybenzoate CAS No. 23094-29-3

2,2,2-Trifluoroethyl 3,4,5-trimethoxybenzoate

Cat. No.: B14713024
CAS No.: 23094-29-3
M. Wt: 294.22 g/mol
InChI Key: GFCZEIBZEYXEQY-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 3,4,5-trimethoxybenzoate is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of trifluoroethyl and trimethoxybenzoate groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl 3,4,5-trimethoxybenzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 2,2,2-trifluoroethanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,2,2-Trifluoroethyl 3,4,5-trimethoxybenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique properties make it useful in studying biochemical pathways and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The trimethoxybenzoate moiety may contribute to its binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,4,5-trimethoxybenzoate
  • Ethyl 3,4,5-trimethoxybenzoate
  • 2,2,2-Trifluoroethyl benzoate

Uniqueness

2,2,2-Trifluoroethyl 3,4,5-trimethoxybenzoate is unique due to the presence of both trifluoroethyl and trimethoxybenzoate groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

CAS No.

23094-29-3

Molecular Formula

C12H13F3O5

Molecular Weight

294.22 g/mol

IUPAC Name

2,2,2-trifluoroethyl 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C12H13F3O5/c1-17-8-4-7(5-9(18-2)10(8)19-3)11(16)20-6-12(13,14)15/h4-5H,6H2,1-3H3

InChI Key

GFCZEIBZEYXEQY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCC(F)(F)F

Origin of Product

United States

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